PLX8394

Descripción general

Descripción

Está diseñado para inhibir la vía de la proteína quinasa activada por mitógeno (MAPK), que a menudo está hiperactivada en varios cánceres debido a mutaciones en el gen BRAF . A diferencia de los inhibidores de BRAF de primera generación, PLX8394 no induce la activación paradójica de la vía MAPK, lo que lo convierte en un candidato prometedor para el tratamiento de tumores impulsados por mutaciones de BRAF .

Aplicaciones Científicas De Investigación

PLX8394 tiene varias aplicaciones de investigación científica, particularmente en los campos de la oncología y la biología molecular. Se utiliza para estudiar la inhibición de la vía MAPK en células cancerosas, proporcionando información sobre el tratamiento de cánceres con mutaciones de BRAF como melanoma, cáncer colorrectal y tumores cerebrales . Además, this compound se está investigando en ensayos clínicos para su eficacia y seguridad en el tratamiento de varios tumores sólidos .

Mecanismo De Acción

PLX8394 ejerce sus efectos inhibiendo selectivamente la proteína BRAF, que es un componente clave de la vía MAPK. Al unirse al BRAF mutado, this compound evita la activación de las moléculas de señalización descendentes, lo que inhibe la proliferación celular e induce la apoptosis en las células cancerosas . Esta inhibición selectiva también ayuda a evitar la activación paradójica de la vía MAPK, que es un problema común con los inhibidores de BRAF de primera generación .

Análisis Bioquímico

Biochemical Properties

PLX8394 plays a crucial role in biochemical reactions by selectively inhibiting BRAF proteins. Unlike first-generation BRAF inhibitors, this compound does not induce paradoxical activation of the RAF/MEK/ERK pathway in cells with stimulated RAS signaling. It blocks signaling from both monomeric BRAF V600 and dimeric BRAF non-V600 mutations . This selective inhibition helps prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation . By inhibiting the BRAF protein, this compound disrupts the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations . Additionally, this compound has been shown to decrease the levels of RAS-dependent BRAF dimers and RAS-independent BRAF dimers, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of BRAF proteins. This compound disrupts BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers, but not CRAF homodimers or ARAF-containing dimers . This selective inhibition prevents the activation of the RAF/MEK/ERK signaling pathway, which is essential for cancer cell proliferation and survival. By targeting both monomeric BRAF V600 and dimeric BRAF non-V600 mutations, this compound effectively inhibits ERK signaling in tumors driven by these mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound retains its inhibitory effects on the RAF/MEK/ERK signaling pathway over extended periods . The stability and degradation of this compound have been evaluated, and it has been found to maintain its activity without significant degradation . Long-term effects on cellular function have also been observed, with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in both BRAF V600E and certain non-V600E lung adenocarcinoma models, in vitro and in vivo . Higher doses of this compound have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is important to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit the RAF/MEK/ERK signaling pathway by blocking the activity of BRAF proteins . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells . The precise metabolic pathways and interactions of this compound are still being investigated to fully understand its effects on cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally available compound, which allows for systemic distribution after administration . This compound has been shown to penetrate the central nervous system (CNS) and achieve clinically relevant concentrations in brain tumors . The transport and distribution of this compound within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific compartments within cells, including the cytoplasm and nucleus . This localization is essential for its ability to inhibit the RAF/MEK/ERK signaling pathway and exert its anti-cancer effects. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being investigated to fully understand its subcellular localization and activity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PLX8394 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones de acoplamiento posteriores. La ruta sintética detallada y las condiciones de reacción son de propiedad y no se divulgan públicamente. Normalmente implica el uso de técnicas avanzadas de síntesis orgánica, incluidas reacciones de acoplamiento catalizadas por paladio y transformaciones selectivas de grupos funcionales .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores automatizados, medidas estrictas de control de calidad y técnicas de purificación como cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: PLX8394 experimenta principalmente reacciones metabólicas en el cuerpo, incluida la oxidación y la reducción. Está diseñado para ser estable en condiciones fisiológicas e inhibir selectivamente la proteína BRAF sin sufrir transformaciones químicas significativas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen catalizadores de paladio, disolventes orgánicos y varios grupos protectores para garantizar reacciones selectivas. Las condiciones típicamente involucran temperaturas controladas, atmósferas inertes y rangos de pH específicos para optimizar los resultados de la reacción .

Productos principales: El producto principal de la síntesis de this compound es el ingrediente farmacéutico activo (API) final, que luego se formula en una forma de dosificación oral para uso clínico .

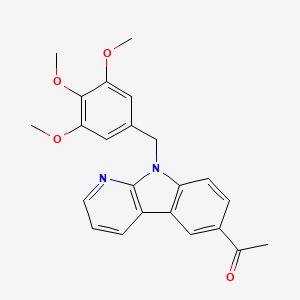

Comparación Con Compuestos Similares

PLX8394 es único en comparación con otros inhibidores de BRAF debido a su capacidad para inhibir selectivamente las formas monoméricas y diméricas de BRAF sin causar activación paradójica de la vía MAPK . Compuestos similares incluyen vemurafenib, dabrafenib y encorafenib, que son inhibidores de BRAF de primera generación. estos compuestos a menudo conducen a la activación paradójica de la vía MAPK, lo que resulta en efectos adversos y eficacia limitada .

Lista de compuestos similares:- Vemurafenib

- Dabrafenib

- Encorafenib

- PLX7904 (otro inhibidor de BRAF de próxima generación)

This compound destaca por su perfil de seguridad mejorado y su eficacia más amplia en el tratamiento de cánceres con mutaciones de BRAF .

Propiedades

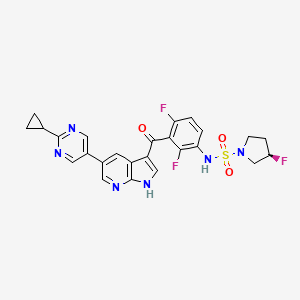

IUPAC Name |

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYACLQUDUDXAPA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393466-87-9 | |

| Record name | PLX-8394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393466879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX8394 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plixorafenib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2L7Z273SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

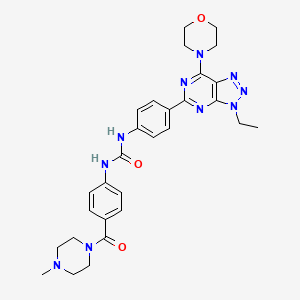

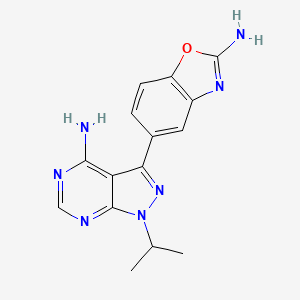

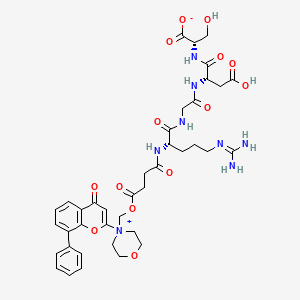

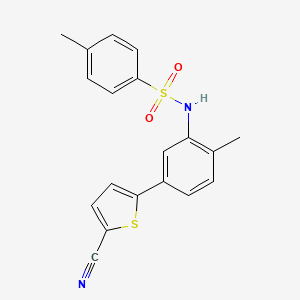

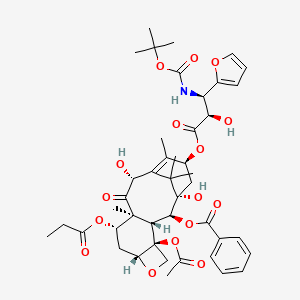

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)